![molecular formula C29H30N4O4S B2401742 N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 689771-26-4](/img/structure/B2401742.png)
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a quinazolinone core (a type of nitrogen-containing heterocycle), a morpholine ring (a common motif in pharmaceuticals), a benzyl group, and a sulfanylacetamide group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have multiple ring structures (from the quinazolinone and morpholine components), as well as various functional groups attached. These could include a methoxy group, a benzyl group, and a sulfanylacetamide group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by its various functional groups. For example, the quinazolinone core might participate in reactions with nucleophiles or electrophiles, the morpholine ring might undergo reactions at the nitrogen atom, and the sulfanylacetamide group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the nature and arrangement of its functional groups, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- Quinazoline derivatives, similar to the compound , have been explored for their diverse pharmacological activities. For instance, certain quinazoline compounds have shown significant diuretic, antihypertensive, and anti-diabetic potential in animal studies (Rahman et al., 2014).
Antimicrobial and Antibacterial Applications
- Some quinazoline derivatives demonstrate promising antimicrobial and antibacterial activities. For example, N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide showed significant antibacterial properties (Shaikh, 2013).
Gastroprokinetic Activity
- Quinazoline compounds, like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have been studied for their gastroprokinetic activity, influencing gastric emptying and serotonin-4 receptor binding (Kalo et al., 1995).
Antitumor and Anticancer Potential
- Some quinazoline derivatives have been identified for their antitumor properties. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been found to inhibit tubulin polymerization, showing promise as an anticancer agent (Minegishi et al., 2015).
Antituberculosis Activity
- The synthesis of quinazoline derivatives has been linked to potential anti-tuberculosis activities. These compounds may offer new avenues in tuberculosis treatment (Bai et al., 2011).
Anti-inflammatory and Analgesic Effects
- Research has shown that certain quinazoline derivatives possess anti-inflammatory and analgesic activities, offering potential therapeutic benefits (Rajveer et al., 2010).
Zukünftige Richtungen
Future research on this compound could involve further elucidation of its physical and chemical properties, investigation of its synthetic routes, and exploration of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications, for example in pharmaceutical or materials science .
Eigenschaften
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESUPIGJDRCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

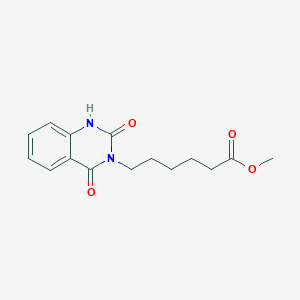
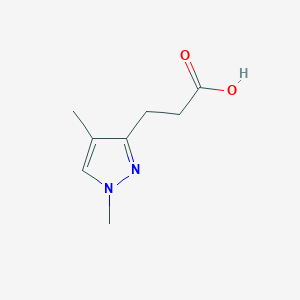
![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)
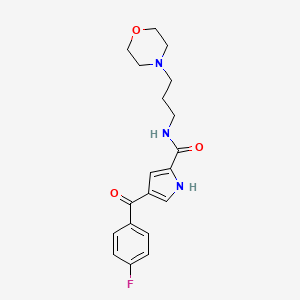
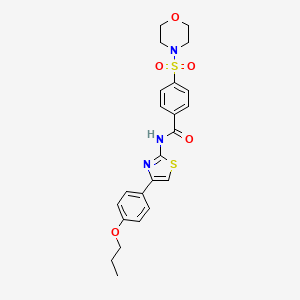
![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)
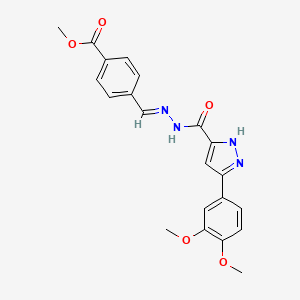
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)